Home > Products > Screening Compounds P5816 > Verapamil hydrochloride
Verapamil hydrochloride - 23313-68-0

Verapamil hydrochloride

Catalog Number: EVT-353817
CAS Number: 23313-68-0
Molecular Formula: C27H39ClN2O4
Molecular Weight: 491.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Verapamil Hydrochloride is the hydrochloride form of Verapamil, which is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
A calcium channel blocker that is a class IV anti-arrhythmia agent.
See also: Verapamil (has active moiety); Trandolapril; verapamil hydrochloride (component of).
Overview

Verapamil hydrochloride is a pharmaceutical compound classified as a calcium channel blocker. It is primarily used in the management of cardiovascular conditions, including hypertension (high blood pressure) and angina pectoris (chest pain). By relaxing the smooth muscles of blood vessels, verapamil facilitates improved blood flow and reduces the workload on the heart. This compound is available in various formulations, including immediate-release and sustained-release tablets, which allow for flexible dosing according to patient needs.

Source

Verapamil hydrochloride is derived from the naturally occurring alkaloid, periwinkle (Vinca minor), which has been utilized in traditional medicine. The compound was first synthesized in the 1960s and has since been extensively studied for its therapeutic effects on cardiovascular diseases.

Classification

Verapamil hydrochloride belongs to the class of medications known as calcium channel blockers. This classification includes other drugs that similarly inhibit calcium ion influx into cardiac and smooth muscle cells, leading to vasodilation and decreased myocardial oxygen demand.

Synthesis Analysis

Methods

The synthesis of verapamil hydrochloride involves several chemical reactions. The process typically begins with the condensation of 3-(dimethylamino)-1-(4-methoxyphenyl)-2-propen-1-one with ethyl 2-(3,4-dimethoxyphenyl)acetate to form an intermediate product. This intermediate undergoes further reactions involving reduction and cyclization to yield verapamil.

Technical Details

  1. Starting Materials: The synthesis requires specific reagents such as dimethylamine, methoxyphenyl compounds, and acetic esters.
  2. Reactions: Key reactions include nucleophilic substitution and cyclization under controlled temperatures to ensure high yield and purity.
  3. Purification: The final product is typically purified using recrystallization methods or chromatography techniques to achieve pharmaceutical-grade quality.
Molecular Structure Analysis

Structure

Verapamil hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is C27H38N2O5C_{27}H_{38}N_2O_5 with a molecular weight of approximately 454.6 g/mol.

Data

  • IUPAC Name: 2-(3-(4-methoxyphenyl)-1-(dimethylamino)propyl)-3-(3,4-dimethoxyphenyl)propanoic acid
  • Structural Features: The molecule contains a central phenyl ring, multiple methoxy groups, and a dimethylamino group that contribute to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Verapamil hydrochloride participates in various chemical reactions relevant to its therapeutic actions:

  1. Calcium Channel Blockade: By binding to voltage-gated calcium channels in cardiac and vascular smooth muscle cells, it inhibits calcium influx, leading to reduced contractility and vasodilation.
  2. Metabolism: In the liver, verapamil undergoes extensive metabolism primarily via cytochrome P450 enzymes (CYP3A4), resulting in several active metabolites that also contribute to its pharmacological effects.

Technical Details

  • Half-Life: The elimination half-life of verapamil ranges from 3 to 7 hours, depending on the formulation.
  • Drug Interactions: Verapamil can interact with other medications metabolized by CYP3A4, necessitating careful monitoring during concurrent therapies.
Mechanism of Action

Verapamil hydrochloride exerts its effects primarily through the inhibition of calcium ions from entering cells via L-type calcium channels. This mechanism leads to:

  1. Vasodilation: Relaxation of vascular smooth muscle decreases peripheral vascular resistance, lowering blood pressure.
  2. Decreased Heart Rate: By affecting conduction through the atrioventricular node, verapamil can reduce heart rate and improve symptoms in patients with certain arrhythmias.

Data

  • Onset of Action: The onset of action for oral formulations typically occurs within 1 hour, with peak effects observed around 2-5 hours post-administration.
  • Therapeutic Range: Effective plasma concentrations range from 50 to 200 ng/mL for therapeutic effects without significant toxicity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Verapamil hydrochloride appears as a white crystalline powder.
  • Solubility: It is soluble in water, ethanol, and methanol but insoluble in non-polar solvents like hexane.

Chemical Properties

  • pH Stability: The compound exhibits stability at a pH range of 4 to 8.
  • Melting Point: The melting point is reported between 130°C and 140°C.
Applications

Verapamil hydrochloride has several scientific uses beyond its primary role in treating hypertension and angina:

  1. Cardiac Arrhythmias: It is effective in managing supraventricular tachycardia by controlling heart rate.
  2. Migraine Prophylaxis: Some studies suggest it may help prevent migraine attacks due to its vasodilatory properties.
  3. Hypertrophic Cardiomyopathy: Verapamil is used off-label for managing symptoms associated with this condition by reducing myocardial oxygen demand.
Synthesis and Manufacturing Innovations

Historical Evolution of Synthetic Pathways

The synthesis of verapamil hydrochloride (chemically, α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzenepropanenitrile hydrochloride) has undergone significant refinement since its initial development. The original Dengel synthesis (U.S. Patent 3,261,859) established the foundational route involving nucleophilic substitution and cyanoalkylation steps [7]. This method faced challenges including low yields (~50-60%), formation of multiple impurities (notably dimeric byproducts and desmethyl derivatives), and reliance on hazardous solvents like benzene [7]. Early processes produced racemic verapamil with minimal enantiomeric control, despite the known pharmacological differences between its (S)- and (R)-enantiomers. The (S)-enantiomer exhibits ~20-fold greater calcium channel blocking activity than its (R)-counterpart, driving interest in stereoselective synthesis [10]. Solid-state characterization (FT-IR, XRD, DSC) confirmed that racemic verapamil hydrochloride forms a true racemic compound with distinct crystalline properties compared to its pure enantiomers, impacting solubility and processing [10].

Table 1: Evolution of Verapamil Hydrochloride Synthesis

EraKey ApproachLimitationsYield/Impurity Profile
1960s (Dengel)Linear alkylation-cyanationHigh dimer impurities; benzene solvent~50-60%; impurities >5%
1980s-2000sRacemate resolutionLow enantiopurity; costly chiral separationsImproved purity; low overall yield
Modern (Post-2015)Phase-transfer catalysis (PTC)Requires precise impurity control>80%; impurities <0.5%

Optimization of Racemic Synthesis for Scalability

Modern industrial synthesis prioritizes scalability and impurity control through catalytic innovations and streamlined reactions. A pivotal advancement involves using phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between 3,4-dimethoxyphenylacetonitrile (Formula II) and 1-bromo-3-chloropropane. This occurs under mild conditions (20–35°C, aqueous NaOH), achieving near-quantitative conversion without intermediate isolation [1] [7]. Subsequent coupling with 3,4-dimethoxyphenylethyl(methyl)amine (Formula IV) employs strong bases (e.g., NaNH₂) in toluene, followed by strategic acetylation using acetic anhydride. This step acetylates residual desmethyl impurities (e.g., O-desmethyl verapamil at RRT 0.68), converting them into derivatives easily removed during crystallization [7]. Salt formation with HCl in isopropanol yields verapamil hydrochloride with >99% purity and total impurities <0.5% – meeting stringent pharmacopeial standards without multiple recrystallizations [1] [7].

Green Chemistry Approaches in Industrial Production

Sustainability initiatives have transformed verapamil manufacturing:

  • Solvent Replacement: Transitioning from carcinogenic benzene (Dengel process) and chlorinated solvents to safer alternatives like toluene and isopropanol. Isopropanol serves dual roles as reaction medium and crystallization solvent, enabling recycling and reducing VOCs [7].
  • Catalyst Efficiency: PTCs (e.g., TBAB) operate at low loadings (1–2 mol%), are recyclable, and eliminate the need for energy-intensive anhydrous conditions [1].
  • Waste Minimization: In-process acetylation of impurities reduces downstream purification waste. The solvent diffusion-evaporation method for polymer carriers (e.g., cellulose acetate) uses aqueous PVA solutions instead of organic emulsifiers [9].These measures align with ACS Green Chemistry Principles, cutting E-factors (kg waste/kg product) by >40% compared to legacy routes [1] [7].

Impurity Profiling and Control Strategies

Verapamil hydrochloride’s complex synthesis generates structurally related impurities requiring stringent control:

  • O-Desmethyl Verapamil (RRT 0.68): Arises from incomplete methylation or demethylation during synthesis. Characterized as 2-(4-hydroxy-3-methoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-isopropylpentanenitrile [3].
  • Dimer Impurity (RRT 1.07): Forms via nucleophilic displacement of the chlorobromopropane intermediate, generating bis-verapamil species [7].
  • N-Desalkyl Derivatives: Result from incomplete alkylation or degradation [6].

Table 2: Key Impurities and Control Strategies in Verapamil Hydrochloride

ImpurityRRTOriginControl StrategySpecification Limit
O-Desmethyl verapamil0.68DemethylationAcetylation; crystallizate removal<0.15%
Dimer impurity1.07Double alkylationOptimized stoichiometry; PTC kinetics<0.10%
2-(3,4-Dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrile1.12Incomplete cyanationIntermediate purification<0.10%

Advanced analytical methods enable precise monitoring:

  • Stability-Indicating UPLC: Uses Gemini C18 columns with ammonium formate/0.1% OPA buffer and acetonitrile gradient. Resolves all 16 BP-listed impurities and degradation products in 18 minutes, surpassing traditional HPLC’s pH sensitivity [6].
  • 2D-NMR and HR-MS: Critical for structural elucidation of unknown impurities isolated via preparative HPLC [3].Process robustness is ensured by Quality by Design (QbD) principles, defining critical parameters (e.g., reaction temperature, PTC loading, acetylating agent stoichiometry) to maintain impurities below ICH thresholds (typically <0.10% for individual unknowns) [1] [6].

Properties

CAS Number

23313-68-0

Product Name

Verapamil hydrochloride

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride

Molecular Formula

C27H39ClN2O4

Molecular Weight

491.1 g/mol

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H

InChI Key

DOQPXTMNIUCOSY-UHFFFAOYSA-N

SMILES

CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.[Cl-]

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.